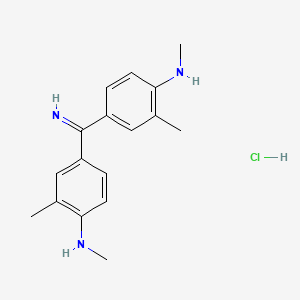

Auramine G

Description

The exact mass of the compound Auramine G is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Auramine G suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Auramine G including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2151-60-2 |

|---|---|

Molecular Formula |

C17H22ClN3 |

Molecular Weight |

303.8 g/mol |

IUPAC Name |

N,2-dimethyl-4-[3-methyl-4-(methylamino)benzenecarboximidoyl]aniline;hydrochloride |

InChI |

InChI=1S/C17H21N3.ClH/c1-11-9-13(5-7-15(11)19-3)17(18)14-6-8-16(20-4)12(2)10-14;/h5-10,18-20H,1-4H3;1H |

InChI Key |

DTJAPYHTDACJJX-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C(=N)C2=CC(=C(C=C2)NC)C)NC.Cl |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=N)C2=CC(=C(C=C2)NC)C)NC.Cl |

Other CAS No. |

2151-60-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Auramine O: Structural Dynamics, Synthesis, and Bio-Analytical Utility

[1]

Executive Summary

Auramine O (Basic Yellow 2) is a diarylmethane fluorochrome defined by a central ketone imine backbone.[1][2][3] While historically utilized as an industrial dye for textiles and paper, its modern utility lies in its capacity as a molecular rotor —a fluorescent probe sensitive to microviscosity—and its specific binding affinity for mycolic acids in Mycobacterium species.[1] This guide dissects the chemical architecture, synthesis kinetics, and purification protocols of Auramine O, providing researchers with a rigorous foundation for its application in high-precision bio-imaging and drug development.

Chemical Architecture & Resonance Mechanics[1]

Core Structural Identity

Auramine O is chemically designated as 4,4'-(imidocarbonyl)bis(N,N-dimethylaniline) monohydrochloride .[1] Its structure consists of two dimethylaminophenyl rings linked by a central carbon atom, which is double-bonded to an iminium nitrogen.[1]

| Parameter | Specification |

| IUPAC Name | Bis[4-(dimethylamino)phenyl]methaniminium chloride |

| Molecular Formula | C₁₇H₂₂ClN₃ |

| Molecular Weight | 303.83 g/mol |

| CAS Number | 2465-27-2 |

| Chromophore Class | Diarylmethane (Ketone Imine) |

| Solubility | Soluble in ethanol, DMSO, water; Insoluble in ether |

Resonance and Cationic Stability

The intense yellow color and reactivity of Auramine O stem from the delocalization of the positive charge across the conjugated system. The central carbon-nitrogen double bond is not static; the positive charge resonates between the central nitrogen and the terminal dimethylamino nitrogens.

-

Form A (Imine): Positive charge localized on the central nitrogen.[1]

-

Form B (Benzenoid/Quinoid): Charge delocalized to the dimethylamino groups, creating quinoid character in the phenyl rings.[1]

This resonance stabilizes the cation but also makes the central carbon susceptible to nucleophilic attack (e.g., hydrolysis), a critical factor in storage stability.[1]

The Molecular Rotor Mechanism (Fluorescence)[1][4][5]

Auramine O is a classic Twisted Intramolecular Charge Transfer (TICT) probe.[1] Its fluorescence quantum yield is intrinsically linked to the viscosity of its environment.

Mechanism of Action

In low-viscosity solvents (e.g., water), the excited state of Auramine O undergoes rapid rotation around the phenyl-methine single bonds.[1] This non-radiative relaxation pathway (internal twisting) dissipates energy effectively, resulting in negligible fluorescence.[1]

In high-viscosity environments (e.g., glycerol, DNA grooves, or rigid cell walls), this rotation is sterically hindered.[1] The molecule is "locked" in a planar conformation, forcing relaxation through radiative decay (photon emission).[1]

Visualization: Viscosity-Dependent Fluorescence

The following diagram illustrates the kinetic competition between rotational relaxation and fluorescence.

Caption: Kinetic pathway of Auramine O fluorescence. Viscosity restricts the transition to the twisted non-radiative state, enhancing quantum yield.

Synthetic Pathways[1]

The synthesis of Auramine O typically proceeds via the condensation of N,N-dimethylaniline with a one-carbon source. The industrial standard utilizes Michler's Ketone, though modern lab-scale methods prioritize purity over bulk yield.[1]

The Michler’s Ketone Route

This method involves the condensation of Michler's Ketone with ammonium chloride in the presence of a Lewis acid catalyst (Zinc Chloride).

Reaction Stoichiometry:

Synthetic Workflow Diagram

Caption: Step-wise synthesis of Auramine O from Michler's Ketone via Lewis acid-catalyzed condensation.

Protocol: High-Purity Recrystallization

Commercial Auramine O often contains impurities like Michler's Ketone (a known carcinogen) and hydrolysis byproducts.[1] For sensitive biological assays (e.g., DNA binding studies), high-purity refinement is mandatory.[1]

Solvent Selection Logic

-

Water: Good for bulk removal of salts but promotes hydrolysis if heated excessively.[1]

-

Ethanol: Excellent solvent for the dye; poor solvent for inorganic salts.

-

Dichloromethane (DCM) / Isopropyl Ether: This non-aqueous system is superior for removing organic contaminants (like unreacted ketone) without risking hydrolysis.[1]

Advanced Purification Protocol (Non-Aqueous)

Based on patent methodologies for >95% purity.[1]

-

Dissolution: Dissolve 10 g of crude Auramine O in 100 mL of Dichloromethane (DCM) at 35°C. Stir for 30 minutes.

-

Why: DCM dissolves the Auramine O and organic impurities but leaves behind inorganic salts.

-

-

Filtration: Filter the warm solution through a 0.45 µm PTFE membrane to remove insoluble inorganic residues.

-

Precipitation: Slowly add the filtrate to 300 mL of cold Isopropyl Ether under vigorous stirring.

-

Why: Auramine O is insoluble in ether and will precipitate, while lipophilic impurities (like Michler's Ketone) remain in the ether phase.[1]

-

-

Collection: Collect the yellow precipitate via vacuum filtration.[1]

-

Washing: Wash the filter cake twice with 20 mL of cold Isopropyl Ether.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours. Do not exceed 60°C to prevent thermal decomposition.[1]

Biological Interaction & Safety Profile

DNA Binding Mechanism

Auramine O exhibits specific binding modes with nucleic acids, distinct from simple intercalation.[1]

-

Minor Groove Binding: It associates with the minor groove of double-stranded DNA (dsDNA), stabilized by van der Waals forces and electrostatic interactions between the cationic imine and the anionic phosphate backbone.

-

G-Quadruplex Affinity: Recent studies indicate Auramine O acts as a "turn-on" sensor for G-quadruplex structures (e.g., c-myc promoter regions), exhibiting significantly higher fluorescence enhancement upon binding to these structures compared to dsDNA.[1]

Toxicity and Carcinogenicity

Status: IARC Group 2B (Possibly carcinogenic to humans).[1][5] Mechanism:

-

Bio-activation: Metabolic hydroxylation of the N-methyl groups leads to reactive electrophiles.[1]

-

DNA Adducts: These electrophiles can alkylate DNA bases, causing strand breaks and Sister Chromatid Exchange (SCE).[1]

-

Contaminant Risk: Historical toxicity data is often confounded by the presence of Michler's Ketone (a potent carcinogen) in impure dye samples.[1]

Safety Protocol:

References

-

IARC Monographs. (2010).[1][5] Auramine and Auramine Production. International Agency for Research on Cancer.[1] [Link]

-

PubChem. (n.d.).[1][6] Auramine O Compound Summary. National Library of Medicine.[1] [Link]

-

Loutfy, R. O. (1986).[1] Fluorescence Probes for Polymer Free Volume. Journal of Polymer Science. (Foundational text on Molecular Rotor theory).

-

Yan, J., et al. (2016).[1] A Simple and Sensitive Method for Auramine O Detection Based on the Binding Interaction with Bovin Serum Albumin. Analytical Sciences. [Link]

-

Cui, Y., et al. (2021).[1] Label free detection of auramine O by G-quadruplex-based fluorescent turn-on strategy. Food Chemistry. [Link]

-

Shanghai Jingchun Scientific Co Ltd. (2013).[1] Process for preparing high-purity auramine O. CN103146219B.[1]

Sources

- 1. Auramine O - Wikipedia [en.wikipedia.org]

- 2. cameo.mfa.org [cameo.mfa.org]

- 3. Auramine O | Blog | Reflecta Laboratory Supplies [labequipsupply.co.za]

- 4. auramine-o dye or basic yellow-2 dye or diarylmethane dye or bis [4-(dimethyl amine ) phenyl ] – methanimium chloride. -synthesis - study everything [studyeverythingsjr.blogspot.com]

- 5. AURAMINE AND AURAMINE PRODUCTION - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. C.I. Basic Yellow 2 | C17H22ClN3 | CID 17170 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Auramine O Mechanism & Application in Mycobacteriology

Executive Summary

The transition from carbol fuchsin (Ziehl-Neelsen) to fluorochrome staining represents a pivotal shift in mycobacterial diagnostics. This guide dissects the mechanism of Auramine O , a cationic diarylmethane dye that leverages the unique lipophilic properties of the mycobacterial cell wall to deliver superior sensitivity. Unlike simple electrostatic staining, the Auramine O reaction is a physicochemical "trap" facilitated by mycolic acids, allowing for rapid high-throughput screening of Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM).

Physicochemical Basis of Interaction

The specificity of Auramine O for mycobacteria is not merely a result of affinity but of differential retention . The mechanism relies on the unique architecture of the mycobacterial cell wall, specifically the mycolic acid-arabinogalactan-peptidoglycan (mAGP) complex.

The Mycolic Acid Barrier

Mycobacteria possess a "waxy" cell wall rich in mycolic acids—long-chain,

The Staining Mechanism (The "Trap")

-

Penetration: Auramine O is typically dissolved in a phenol-water mixture. Phenol acts as a mordant and solvent, temporarily solubilizing the waxy mycolic acid layer, allowing the cationic Auramine O molecules to penetrate the cell wall.

-

Binding: Once inside, Auramine O binds to mycolic acids via ionic interactions (between the cationic amine groups of the dye and anionic carboxyl groups of the fatty acids) and hydrophobic intercalation. It also binds non-specifically to nucleic acids (DNA/RNA) within the cytoplasm.

-

Acid-Fast Retention: The critical differentiation step is decolorization . When treated with acid-alcohol (HCl + Ethanol), the mycolic acids re-solidify or "collapse," trapping the dye molecules inside. Non-acid-fast bacteria lack this thick waxy layer; the acid-alcohol easily washes the dye out of their cytoplasm.

Visualization of the Mechanism

Figure 1: The physicochemical pathway of Auramine O retention. Phenol drives entry, while the mycolic acid barrier prevents exit during acid-alcohol decolorization.

Fluorescence Dynamics

Understanding the photophysics of Auramine O is essential for optimizing microscopy filters and interpreting results.

-

Excitation: Auramine O absorbs light maximally in the blue/UV spectrum (

). -

Emission: Upon binding to DNA or mycolic acids, the dye undergoes a restriction in molecular rotation, increasing its quantum yield. It emits a bright yellow-green fluorescence (

). -

Quenching: Potassium Permanganate (

) is used as a counterstain not just to color the background, but to quench non-specific fluorescence of debris, enhancing the signal-to-noise ratio.

Validated Experimental Protocol

The following protocol is designed for clinical reliability, minimizing artifacts while maximizing the fluorescent signal.

Reagents Preparation

-

Primary Stain: 0.1% Auramine O in 3% Phenol.

-

Decolorizer: 0.5% Hydrochloric Acid in 70% Ethanol.[1]

-

Counterstain: 0.5% Potassium Permanganate (

).[1]

Step-by-Step Workflow

| Step | Action | Critical Technical Insight |

| 1. Smear | Prepare a thin smear from the specimen.[2] | Do not overheat. Excessive heat disrupts the mycolic acid layer, causing false negatives (loss of acid-fastness). |

| 2. Fixation | Heat fix (65-75°C for 2 hrs) or Methanol fix. | Methanol fixation is preferred for safety (prevents aerosolization) and better preservation of morphology. |

| 3. Stain | Flood with Auramine O for 15 mins .[1][3][4][5] | Ensure the smear remains wet.[5] The phenol requires time to permeate the lipid barrier. |

| 4. Rinse | Wash gently with distilled water.[3] | Use a gentle stream to avoid washing off the smear. |

| 5. Decolorize | Flood with Acid-Alcohol for 2-3 mins . | Critical Step: Under-decolorizing leaves background fluorescence; over-decolorizing can bleach the organism. |

| 6. Rinse | Wash immediately with water. | Stops the acid reaction. |

| 7. Quench | Flood with | Time is crucial. |

| 8. Dry | Air dry.[1][3][4][6] Do not blot.[3] | Blotting can physically remove the smear or introduce fibers that fluoresce. |

Protocol Logic Flow

Figure 2: Operational workflow for Auramine O staining.[1][2][3][4][5][6][7][8] The decolorization step is the primary checkpoint for specificity.

Diagnostic Performance & Limitations

The shift to Auramine O is driven by sensitivity and operational efficiency . Because the bacteria fluoresce brightly against a dark background, slides can be screened at lower magnification (200x or 400x) compared to Ziehl-Neelsen (1000x), covering more field area in less time.

Data Comparison: Auramine O vs. Ziehl-Neelsen (ZN)[9]

| Metric | Auramine O (Fluorescence) | Ziehl-Neelsen (Brightfield) |

| Sensitivity | High (~10% > ZN) | Moderate |

| Specificity | Moderate to High* | Very High |

| Screening Time | ~1-2 minutes/slide | ~5-10 minutes/slide |

| Magnification | 200x - 400x | 1000x (Oil Immersion) |

| Limit of Detection |

*Note: Rapidly growing mycobacteria or inorganic artifacts can sometimes fluoresce, leading to false positives. Positive Auramine O slides are often confirmed with ZN in equivocal cases.

Limitations

-

Equipment: Requires a fluorescence microscope (LED or Mercury arc).

-

Stability: Fluorescence fades over time (photobleaching). Slides should be read within 24 hours or stored in the dark.

-

Toxicity: Auramine O is a possible carcinogen; proper PPE is mandatory.

References

-

Centers for Disease Control and Prevention (CDC). Acid-Fast Direct Smear Microscopy. [Link]

-

World Health Organization (WHO). Laboratory Services in Tuberculosis Control: Microscopy. [Link]

-

Steingart, K. R., et al. "Fluorescence versus conventional sputum smear microscopy for tuberculosis: a systematic review." The Lancet Infectious Diseases, 2006. [Link]

Sources

- 1. microbeonline.com [microbeonline.com]

- 2. m.youtube.com [m.youtube.com]

- 3. dalynn.com [dalynn.com]

- 4. azerscientific.com [azerscientific.com]

- 5. med-chem.com [med-chem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Auramine O - Wikipedia [en.wikipedia.org]

- 8. Evaluation of a Rapid Fluorescent Staining Method for Detection of Mycobacteria in Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]

Auramine O: A Comprehensive Technical Guide to its Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of Auramine O, a widely used fluorescent dye, across a range of common laboratory solvents. Auramine O's utility in diverse applications, from microbiological staining to potential roles in drug development, necessitates a thorough understanding of its behavior in different solvent systems. This guide synthesizes available data to offer both qualitative and quantitative insights into its solubility, addressing inconsistencies in existing literature. Furthermore, it details a robust experimental protocol for the empirical determination of Auramine O solubility, ensuring researchers can validate and expand upon the information presented herein. The content is structured to provide not only data but also the scientific rationale behind solubility characteristics and experimental design, empowering researchers to make informed decisions in their work.

Introduction: The Significance of Auramine O and its Solubility

Auramine O, a diarylmethane dye, is a cationic fluorochrome with a rich history in the biological sciences.[1] Its primary application lies in the fluorescent staining of acid-fast bacilli, most notably Mycobacterium tuberculosis, where it binds to mycolic acid in the bacterial cell wall.[2][3] Beyond this traditional use, Auramine O is gaining attention in broader research fields, including as a fluorescent probe and for potential therapeutic applications.

The efficacy of Auramine O in any application is fundamentally linked to its solubility in the chosen solvent. Proper dissolution is critical for preparing staining solutions, formulating potential drug delivery systems, and conducting accurate spectroscopic analysis. Inconsistent or incomplete dissolution can lead to unreliable experimental results, including inaccurate staining, unpredictable dosing, and flawed analytical measurements. This guide aims to provide a clear and authoritative resource on the solubility of Auramine O to mitigate these challenges.

The Chemical Basis of Auramine O Solubility

Auramine O is commercially available primarily as its hydrochloride salt (CAS No. 2465-27-2), which influences its solubility characteristics.[1] The molecule possesses both nonpolar aromatic rings and a charged cationic center, resulting in a complex solubility profile that is highly dependent on the polarity and hydrogen bonding capabilities of the solvent.

The principle of "like dissolves like" is a foundational concept in understanding the solubility of Auramine O. Solvents with polar characteristics, particularly those capable of forming hydrogen bonds, are generally more effective at solvating the charged iminium group and the nitrogen atoms of the dimethylamino groups. Conversely, the large nonpolar surface area of the two phenyl rings favors interaction with less polar solvents. The interplay of these structural features dictates the extent to which Auramine O will dissolve in a given solvent.

Quantitative and Qualitative Solubility of Auramine O

The solubility of Auramine O has been reported with some variability across different sources. This section consolidates and clarifies the available data, presenting it in a structured format for ease of reference. All data is presented for Auramine O hydrochloride unless otherwise specified.

Table 1: Solubility of Auramine O in Various Solvents

| Solvent | Chemical Formula | Polarity Index | Solubility (at approx. 20-25°C) | Remarks |

| Water | H₂O | 10.2 | 10 g/L[4][5] (approx. 1% w/v) | Solubility in water is a point of discrepancy in the literature, with some sources citing it as "insoluble"[3] or "partly miscible". The value of 10 g/L is the most consistently reported quantitative figure. The hydrochloride salt form enhances aqueous solubility compared to the free base.[1] The pH of the water can also influence solubility. |

| Ethanol | C₂H₅OH | 4.3 | 20 mg/mL[5] (2% w/v) | Auramine O is readily soluble in ethanol. Some sources indicate a lower solubility of 1 mg/mL in 95% ethanol.[6] |

| Methanol | CH₃OH | 5.1 | Soluble[2] | While specific quantitative data is not readily available, Auramine O is qualitatively described as soluble in methanol.[2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | ≥ 10 mg/mL[7] (1% w/v); 16.67 mg/mL[8] | Auramine O exhibits good solubility in DMSO.[3][7][8] |

| Ethylene Glycol Methyl Ether | C₃H₈O₂ | 5.5 | 60 mg/mL[5] (6% w/v) | Exhibits high solubility in this solvent. |

| Acetone | C₃H₆O | 5.1 | Data not readily available | While a common laboratory solvent, specific quantitative solubility data for Auramine O in acetone is not well-documented in the reviewed literature. |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not readily available | Similar to acetone, specific quantitative solubility data for Auramine O in DMF is not widely reported. |

| Chloroform | CHCl₃ | 4.1 | Very slightly soluble[4] | As a less polar solvent, chloroform is a poor solvent for the hydrochloride salt of Auramine O.[4] |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Soluble (for free base)[1] | The free base form of Auramine O (Solvent Yellow 34) is soluble in diethyl ether, in contrast to the hydrochloride salt.[1] |

Note on Conflicting Data: The discrepancies in reported solubility values, particularly for water, may arise from differences in the purity of the Auramine O sample, the temperature at which the measurement was taken, and the experimental methodology employed. The presence of common additives like dextrin in commercial dye preparations can also influence solubility.

Factors Influencing Auramine O Solubility

Several factors can significantly impact the solubility of Auramine O. A thorough understanding of these variables is crucial for consistent and reproducible experimental outcomes.

-

Solvent Polarity: As illustrated in the table above, the polarity of the solvent is a primary determinant of Auramine O's solubility. Polar protic solvents like water and alcohols can effectively solvate the charged components of the molecule, while polar aprotic solvents like DMSO are also effective. Nonpolar solvents are generally poor choices for dissolving the hydrochloride salt.

-

Temperature: In general, the solubility of solid solutes in liquid solvents increases with temperature. For Auramine O, applying gentle heat can aid in its dissolution, particularly in solvents where it has moderate solubility. However, it is important to be aware that prolonged heating of aqueous solutions can lead to hydrolysis.[9]

-

pH of the Medium: For aqueous solutions, the pH can influence the solubility of Auramine O. In acidic conditions, the equilibrium will favor the protonated, charged form of the dye, which is more water-soluble. Conversely, in basic conditions, the free base form may begin to precipitate. The pH of a 10 g/L aqueous solution of Auramine O is reported to be in the range of 6-7.[4]

-

Salt Form: The form of Auramine O significantly impacts its solubility. The hydrochloride salt is the most common and is more water-soluble than the free base (Solvent Yellow 34).[1] Other salt forms, such as the sulfate, have been shown to have even greater water solubility.[9]

-

Presence of Co-solvents and Additives: The solubility of Auramine O can be enhanced by the use of co-solvents. For instance, concentrated solutions can be prepared in solvents like formamide and dipropylene glycol.[9]

Experimental Protocol: Determination of Auramine O Solubility via the Saturation Shake-Flask Method

The saturation shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[10] This protocol outlines the steps for determining the solubility of Auramine O, followed by quantification using UV-Visible spectrophotometry.

Principle

An excess amount of solid Auramine O is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached. At equilibrium, the solution is saturated with the solute. The undissolved solid is then removed by filtration or centrifugation, and the concentration of Auramine O in the clear supernatant is determined spectrophotometrically by comparing its absorbance to a standard curve.

Materials and Equipment

-

Auramine O (high purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

UV-Visible spectrophotometer

-

Cuvettes

Experimental Workflow Diagram

Caption: Workflow for determining Auramine O solubility.

Step-by-Step Procedure

-

Preparation of a Standard Curve:

-

Prepare a stock solution of Auramine O of known concentration in the solvent of interest.

-

Perform a series of dilutions to create at least five standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for Auramine O (approximately 430-434 nm).

-

Plot a graph of absorbance versus concentration and determine the equation of the line (Beer-Lambert Law).

-

-

Saturation of the Solvent:

-

Add an excess amount of solid Auramine O to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be visible.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (e.g., 24 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant. It is crucial not to disturb the undissolved solid.

-

Clarify the supernatant by either centrifuging the sample and taking the clear liquid or by filtering it through a 0.22 µm syringe filter.

-

-

Spectrophotometric Analysis:

-

It may be necessary to dilute the clarified supernatant with the solvent to bring its absorbance within the linear range of the standard curve.

-

Measure the absorbance of the (diluted) supernatant at the same λmax used for the standard curve.

-

-

Calculation of Solubility:

-

Use the equation of the line from the standard curve to calculate the concentration of Auramine O in the (diluted) supernatant.

-

If the supernatant was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of Auramine O in the solvent at the specified temperature.

-

Logical Relationships in Solubility

The solubility of Auramine O is governed by a balance of intermolecular forces between the solute (Auramine O) and the solvent molecules. The following diagram illustrates the key interactions.

Caption: Intermolecular forces driving Auramine O solubility.

Conclusion

This technical guide provides a consolidated and critical overview of Auramine O solubility. For researchers, a clear understanding of which solvents will effectively dissolve this dye is paramount for the success of their experiments. While quantitative data is available for several common solvents, this guide also highlights areas where further empirical investigation is warranted, particularly for acetone and DMF. The provided experimental protocol offers a robust framework for such investigations. By considering the chemical properties of Auramine O and the factors that influence its dissolution, scientists can confidently prepare solutions that meet the requirements of their specific applications, from routine staining to innovative research in drug development.

References

-

Auramine O: A Fluorescent Dye for Microscopy, Research, and Industrial Applications. (2025, November 4). Reflecta Laboratory Supplies. [Link]

-

Auramine O. Wikipedia. [Link]

-

C.I. Basic Yellow 2. PubChem. [Link]

- Concentrated solutions of auramine dyes. (1967).

-

Auramine and Auramine Production. (2012). In Chemical Agents and Related Occupations. International Agency for Research on Cancer. [Link]

-

Effect of pH on the adsorption of Auramine O on AJLP. ResearchGate. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

-

Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Science Department. [Link]

-

Estimation of Dyes in Solution by Transmission Measurements. SDC ColourClick. [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

Spectrophotometric Determination of a Food Dye. (2020, March 19). YouTube. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Auramine O. CAMEO. [Link]

-

Spectrometry: Absorbance of Visible Light by a Food Colour Dye. (2008, September). uclmail.net. [Link]

-

Auramine O (C.I. 41000), 25 g. Carl ROTH. [Link]

-

Auramine O (C.I. 41000), 25 g. Carl ROTH. [Link]

Sources

- 1. AURAMINE AND AURAMINE PRODUCTION - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Auramine O | Blog | Reflecta Laboratory Supplies [labequipsupply.co.za]

- 3. Auramine O - Wikipedia [en.wikipedia.org]

- 4. AURAMINE O CAS#: 2465-27-2 [m.chemicalbook.com]

- 5. C.I. Basic Yellow 2 | C17H22ClN3 | CID 17170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 金胺O Dye content 85 %, certified by the BSC | Sigma-Aldrich [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. US3314994A - Concentrated solutions of auramine dyes - Google Patents [patents.google.com]

- 10. dissolutiontech.com [dissolutiontech.com]

How does Auramine O bind to mycolic acid?

Title: Molecular Mechanics of Auramine O: A Technical Guide to Mycolic Acid Interaction and Staining Dynamics

Executive Summary

This technical guide analyzes the physicochemical interaction between Auramine O (a cationic diarylmethane fluorochrome) and mycolic acids (high-molecular-weight

Molecular Architecture: The Substrate and the Probe

To understand the binding, one must first define the chemical environment.

-

The Target: Mycolic Acids Mycolic acids are the defining component of the mycobacterial outer membrane (mycomembrane).[1][2][3] They are long-chain fatty acids (

to-

Chemical Nature: Highly hydrophobic (waxy) but possess a terminal carboxyl group (-COOH), rendering them weakly anionic at physiological pH.

-

Barrier Function: This lipid barrier prevents the entry of aqueous dyes (like crystal violet) but traps hydrophobic dyes once they penetrate.

-

-

The Probe: Auramine O Auramine O is a diarylmethane dye (Basic Yellow 2).

-

Structure: Two dimethylamino groups attached to a central carbon system.

-

Charge: It functions as a cationic (basic) dye. In solution, it carries a positive charge, which drives its initial attraction to negatively charged cellular components.

-

Fluorescence: When intercalated into a rigid environment (like the mycolic acid lattice) and excited by blue light (~450 nm), it emits a bright yellow-green fluorescence (~530 nm).

-

The Binding Mechanism: A Three-Stage Process

The staining of mycobacteria is not a simple surface adsorption; it is a kinetic trap . The mechanism relies on the "Acid-Fast" principle: the ability to resist decolorization by acid-alcohol.[2][3][4][5][6][7]

Stage 1: Phenol-Facilitated Permeation

Auramine O is dissolved in an aqueous phenol solution. The cell wall of Mycobacterium is extremely hydrophobic and impermeable to simple aqueous solutions.

-

The Role of Phenol: Phenol acts as a mordant and a lipid solvent . It disrupts the orderly packing of the mycolic acid layer, creating transient channels that allow the Auramine O molecules to penetrate the waxy barrier.

Stage 2: Ionic and Hydrophobic Interaction

Once inside the cell wall matrix:

-

Ionic Bonding: The cationic amine groups of Auramine O form electrostatic bonds with the anionic carboxyl groups of the mycolic acids and nucleic acids within the cell.

-

Hydrophobic Intercalation: The lipophilic nature of the dye allows it to dissolve into the lipid-rich mycolic acid layer.

Stage 3: The Acid-Fast Lock (Differentiation)

This is the critical differentiation step.

-

The Wash: The smear is washed with acid-alcohol (typically 0.5% HCl in 70% ethanol).

-

The Trap: In non-acid-fast bacteria, the acid-alcohol easily penetrates the cell wall and washes out the dye. In mycobacteria, the mycolic acid-arabinogalactan complex reforms a barrier upon removal of the phenol, and the high lipid content prevents the acid-alcohol from extracting the dye.[3] The dye is effectively "trapped" or solvated within the mycolic acids.

Diagram 1: The Physicochemical Binding Pathway

Caption: Kinetic pathway of Auramine O binding. Phenol facilitates entry; mycolic acids ensure retention.

Optimized Staining Protocol

This protocol is designed for clinical and research applications requiring high sensitivity.

Reagents:

-

Primary Stain: Auramine O (0.1%) in Phenol (3-4%).

-

Decolorizer: 0.5% Hydrochloric Acid in 70% Ethanol.

-

Counterstain: 0.5% Potassium Permanganate (

) or Acridine Orange.

Workflow Logic:

-

Fixation: Heat fix (65-75°C for 2 hrs) or alcohol fix. Critical: Do not overheat, as this melts the mycolic acid wax, destroying the "trap."

-

Primary Staining (15 min): Flood slide with Auramine O. Why? Allows time for phenol-mediated diffusion.

-

Rinse: Distilled water. Why? Removes excess surface dye.

-

Decolorization (2 min): Flood with Acid-Alcohol. Why? This is the specificity step. 2 minutes is sufficient to clear debris but insufficient to extract dye from mycobacteria.

-

Counterstain (2 min): Potassium Permanganate. Why? It quenches background fluorescence (oxidizing agent), turning debris black/dark, maximizing contrast.

Diagram 2: Experimental Workflow & Decision Tree

Caption: Step-by-step staining workflow with a decision loop for proper decolorization.

Data Presentation & Validation

Comparative Analysis: Auramine O vs. Ziehl-Neelsen (ZN)

| Feature | Auramine O (Fluorochrome) | Ziehl-Neelsen (Carbol Fuchsin) |

| Sensitivity | High (+10% over ZN) | Moderate |

| Magnification | 200x - 400x (Scan large areas fast) | 1000x (Oil immersion required) |

| Mechanism | Fluorescence (Glows against dark) | Colorimetric (Red against Blue) |

| Throughput | High (Rapid screening) | Low (Slow screening) |

| Artifacts | Inorganic debris may fluoresce | Precipitate can look like bacilli |

| Confirmation | Positive results need ZN or Culture | Considered confirmatory for smear |

Troubleshooting Guide (Self-Validating System)

-

Issue: Weak Fluorescence.

-

Cause: Old reagents (dye oxidation) or insufficient staining time.

-

Fix: Filter stain before use; extend staining to 20 mins.

-

-

Issue: High Background Fluorescence.

-

Cause: Inadequate decolorization or thick smear.

-

Fix: Extend acid-alcohol step; use

counterstain (quencher) instead of dyes.

-

-

Issue: Black Field with No Organisms (False Negative).

-

Cause: Over-counterstaining with

. -

Fix: Reduce counterstain time to <2 mins.

is a strong oxidizer and can quench the Auramine signal if left too long.

-

References

-

Centers for Disease Control and Prevention (CDC). "Acid-Fast Bacilli (AFB) Smear Microscopy." CDC Laboratory Methods.[Link]

-

World Health Organization (WHO). "Fluorescence microscopy for tuberculosis diagnosis."[8] WHO Policy Guidelines.[Link]

-

National Institutes of Health (NIH). "Diagnostic utility of auramine O smear microscopy." PubMed Central.[Link]

-

American Society for Microbiology (ASM). "Molecular basis of acid-fastness." Journal of Bacteriology.[Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. med-chem.com [med-chem.com]

- 3. journals.asm.org [journals.asm.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. dalynn.com [dalynn.com]

- 6. pro-lab.co.uk [pro-lab.co.uk]

- 7. biognost.com [biognost.com]

- 8. The yield of Auramine O staining using led microscopy with bleach treated sputum samples for detection of pulmonary tuberculosis at St. Peter tuberculosis specialized hospital, Addis Ababa, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Auramine O as a Fluorescent Probe for Amyloid Fibrils

[1][2]

Executive Summary

The characterization of amyloid fibrils is a cornerstone of neurodegenerative disease research and drug development. While Thioflavin T (ThT) remains the industry standard, it suffers from limitations including low quantum yield in certain fibril polymorphs and interference from autofluorescent compounds. Auramine O (AuO) , a cationic diarylmethane dye, has emerged as a powerful alternative or complementary probe.

This guide details the physicochemical mechanism of AuO as a molecular rotor , provides a validated experimental protocol, and offers a critical comparative analysis against ThT. Unlike static intercalators, AuO’s fluorescence is governed by the restriction of intramolecular torsional motion, offering unique sensitivity profiles for specific fibril morphologies (e.g., insulin, lysozyme) and distinct spectral shifts that can differentiate fibrillar states from amorphous aggregates.

Mechanistic Principles: The Molecular Rotor Effect

Fluorescence Activation

Auramine O functions as a molecular rotor.[1][2][3] In low-viscosity solvents or unbound states, the central carbon bond allows the two dimethylamino-phenyl rings to rotate freely. This rotation facilitates rapid non-radiative decay of the excited state, resulting in negligible fluorescence.

Upon binding to the

Binding Site Specificity

Molecular docking studies suggest AuO shares binding sites with ThT, specifically channel-like grooves formed by aromatic residues (e.g., Trp, Tyr) on the fibril surface. However, AuO exhibits distinct affinity profiles (

Visualization of Mechanism

Figure 1: The molecular rotor mechanism of Auramine O. Fluorescence is activated only when binding to the amyloid structure restricts the dye's intramolecular rotation.

Comparative Analysis: AuO vs. Thioflavin T (ThT)[1][2][3][4][5]

While ThT is the gold standard, AuO offers specific advantages in spectral separation and sensitivity to specific aggregates.

| Feature | Thioflavin T (ThT) | Auramine O (AuO) |

| Mechanism | Micelle formation / Hydrophobic groove binding | Molecular Rotor (Torsional restriction) |

| Excitation/Emission | Ex: ~440 nm / Em: ~480 nm | Ex: ~430-450 nm / Em: ~500-560 nm |

| Binding Affinity ( | ||

| Spectral Behavior | Static emission peak | Dynamic: Can show red-shift (~560 nm) in specific fibrils (e.g., insulin) |

| Interference | High background with some polyphenols | Caution: Binds native albumin (BSA) causing false positives |

| pH Sensitivity | Stable across physiological range | Photoacid: Spectra are pH-dependent; requires strict buffer control |

Critical Insight: AuO is particularly useful when screening compounds that quench ThT fluorescence or when studying insulin fibrillation, where it reveals a secondary red-shifted peak indicative of specific mature fibril structures.

Experimental Protocol: AuO Staining Assay

Reagent Preparation

-

AuO Stock Solution (10 mM): Dissolve Auramine O in 100% DMSO or Ethanol. Store at 4°C in the dark. Note: Aqueous solutions degrade over time; prepare fresh working solutions.

-

Assay Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4.

-

Warning: Avoid buffers with high viscosity (glycerol) as they will artificially trigger the molecular rotor fluorescence.

-

Standard Staining Workflow

-

Protein Aggregation: Incubate protein (e.g., 20-100

lysozyme or insulin) under fibrillogenic conditions. -

Probe Dilution: Dilute AuO Stock into Assay Buffer to a final concentration of 10-20

. -

Sample Mixture: Mix 90

of protein sample with 10 -

Incubation: Incubate for 5-10 minutes at room temperature in the dark. (Binding is rapid, <10s, but equilibration ensures consistency).

-

Readout: Measure fluorescence.

-

Excitation: 440 nm

-

Emission: Scan 480 nm – 600 nm (Peak typically ~500-530 nm).

-

Automated Workflow Diagram

Figure 2: Step-by-step experimental workflow for Auramine O amyloid detection.

Scientific Integrity: Troubleshooting & Controls

To ensure Trustworthiness and Accuracy , every experiment must include the following controls:

-

The "BSA Trap" (Specificity Control):

-

Issue: Unlike ThT, AuO has been shown to bind to the native state of Bovine Serum Albumin (BSA) and potentially other alpha-helical proteins, causing significant fluorescence enhancement.

-

Solution: Always run a "Native Protein Only" control. If studying serum proteins, AuO may not be the optimal primary probe.

-

-

Inner Filter Effect:

-

Issue: High concentrations of AuO (>50

) can absorb the excitation light, reducing observed signal. -

Solution: Perform a concentration curve. The linear range is typically 0.1 - 5.0

final concentration.

-

-

pH Dependency:

References

-

Auramine O as Potential Amyloid Marker: Fluorescence and Molecular Docking Studies. East European Journal of Physics. (2017).

-

Evaluation of an Ultrafast Molecular Rotor, Auramine O, as a Fluorescent Amyloid Marker. The Journal of Physical Chemistry B. (2016).[3]

-

Auramine-O as a fluorescence marker for the detection of amyloid fibrils. Biochemical and Biophysical Research Communications. (2012).[1][4]

-

On the Molecular Form of Amyloid Marker, Auramine O, in Human Insulin Fibrils. The Journal of Physical Chemistry B. (2016).[3]

-

The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS Journal. (2009).[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. On the Molecular Form of Amyloid Marker, Auramine O, in Human Insulin Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Auramine-O as a fluorescence marker for the detection of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Auramine O in Cell Viability Studies: A Technical Guide for Researchers

Foreword: Beyond a Classical Stain — Reimagining Auramine O in Cell Viability

For decades, Auramine O has been a cornerstone in microbiology, renowned for its ability to illuminate acid-fast bacilli.[1] However, to confine this versatile fluorochrome to a single application is to overlook its potential in the broader landscape of cell biology and drug discovery. This guide moves beyond the classical application of Auramine O to explore its utility as a nuanced and effective probe for cell viability. We will dissect the mechanistic underpinnings of its fluorescence, provide actionable protocols for its use in eukaryotic cell systems, and offer a comparative analysis against other common viability dyes. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for assessing cellular health and cytotoxicity.

The Principle of Differential Staining with Auramine O: A Tale of Two Cellular Fates

The efficacy of Auramine O as a cell viability indicator hinges on two key principles: the integrity of the cell membrane and the dye's inherent fluorescence characteristics. In its unbound state, Auramine O exhibits weak fluorescence. However, upon binding to macromolecules such as DNA and proteins, its fluorescence quantum yield increases significantly.[2] This phenomenon is attributed to the restriction of intramolecular rotation of its dimethylamino groups when bound, a property that makes it a sensitive reporter of its microenvironment.

This principle allows for a clear distinction between viable and non-viable cells:

-

Viable Cells: Healthy cells possess an intact plasma membrane that is impermeable to Auramine O. Consequently, the dye is excluded from the cytoplasm and nucleus, resulting in minimal fluorescence.

-

Non-Viable Cells: Cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis, readily allow Auramine O to enter. Once inside, the dye intercalates with nucleic acids and binds to proteins, leading to a dramatic increase in fluorescence intensity.[2] This differential staining provides a robust method for quantifying cell death.

Core Applications of Auramine O in Cell Viability Assessment

While traditionally used for staining bacteria and fungi, the principles of Auramine O's fluorescence lend themselves to a variety of cell viability applications across different platforms.

Fluorescence Microscopy: Visualizing Cell Death with Clarity

Fluorescence microscopy provides a direct and qualitative assessment of cell viability within a population.

Workflow for cell viability assessment using Auramine O in fluorescence microscopy.

-

Live cells: Appear dim with little to no green/yellow fluorescence.

-

Dead cells: Exhibit bright green/yellow fluorescence, primarily localized to the nucleus due to DNA binding.

Flow Cytometry: High-Throughput Quantification of Cell Viability

Flow cytometry enables the rapid and quantitative analysis of cell viability in a large, heterogeneous cell population.

Workflow for quantitative cell viability analysis using Auramine O with flow cytometry.

Detailed Protocols

The following protocols are provided as a starting point and should be optimized for your specific cell type and experimental conditions.

Preparation of Auramine O Stock Solution

-

Reagents: Auramine O (MW: 303.83 g/mol ), Dimethyl sulfoxide (DMSO) or distilled water.

-

Procedure:

-

Prepare a 1 mg/mL stock solution by dissolving 10 mg of Auramine O in 10 mL of DMSO or distilled water.[3]

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

-

Staining Protocol for Adherent Cells (Fluorescence Microscopy)

-

Seed cells in a multi-well plate or on coverslips and culture overnight.

-

Treat cells with the compound of interest for the desired duration. Include appropriate positive and negative controls.

-

Prepare a working solution of Auramine O by diluting the stock solution in phosphate-buffered saline (PBS) or a suitable imaging buffer to a final concentration of 1-10 µg/mL.

-

Remove the culture medium and gently wash the cells once with PBS.

-

Add the Auramine O working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

-

Gently wash the cells twice with PBS.

-

Add fresh PBS or imaging buffer to the wells.

-

Image the cells using a fluorescence microscope with a filter set appropriate for Auramine O (Excitation max: ~460 nm, Emission max: ~500 nm).

Staining Protocol for Suspension Cells (Flow Cytometry)

-

Culture and treat suspension cells in appropriate tubes or plates.

-

Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

-

Centrifuge again and resuspend the cell pellet in a suitable binding buffer or PBS to a concentration of approximately 1 x 10^6 cells/mL.

-

Add Auramine O stock solution to the cell suspension to a final concentration of 1 µg/mL.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry without washing. Use appropriate forward and side scatter gates to exclude debris.

Comparative Analysis and Considerations

The selection of a viability dye is critical and depends on the specific experimental needs.

| Feature | Auramine O | Propidium Iodide (PI) | SYTOX Green |

| Excitation/Emission (nm) | ~460 / ~500 | ~535 / ~617 | ~504 / ~523 |

| Mechanism | Membrane exclusion, fluorescence enhancement upon binding to nucleic acids and proteins.[2] | Membrane exclusion, intercalates with DNA. | Membrane exclusion, high-affinity nucleic acid stain. |

| Photostability | Moderate to high.[1] | Moderate, can photobleach with prolonged exposure. | High. |

| Toxicity/Safety | Potential carcinogen, handle with care.[4] | Mutagen, handle with care. | Lower toxicity compared to PI. |

| Cost | Generally low. | Low to moderate. | Moderate to high. |

| Fixable | No | No | No |

Key Considerations:

-

Photostability: Auramine O exhibits good photostability, making it suitable for imaging protocols that require longer exposure times.[1]

-

Cost-Effectiveness: Auramine O is an economical choice for routine and high-throughput viability screening.

-

Safety: Auramine O is a potential carcinogen and should be handled with appropriate personal protective equipment (PPE) and safety precautions.[4] Always consult the Safety Data Sheet (SDS) before use.

-

Compatibility: As with other non-fixable viability dyes, Auramine O staining should be the final step before analysis for live-cell experiments. It is not compatible with fixation and permeabilization procedures for intracellular staining.

-

Compensation: When used in multi-color flow cytometry, ensure proper compensation is set to account for spectral overlap with other fluorochromes.

Troubleshooting and Best Practices

-

High Background Fluorescence:

-

Cause: Incomplete washing, excessive dye concentration, or prolonged incubation.

-

Solution: Optimize dye concentration and incubation time. Ensure thorough but gentle washing steps.

-

-

Weak Signal in Dead Cells:

-

Cause: Insufficient dye concentration, short incubation time, or dye degradation.

-

Solution: Increase dye concentration or incubation time. Use freshly prepared working solutions.

-

-

False Positives:

-

Cause: Cell clumping or debris.

-

Solution: Ensure a single-cell suspension for flow cytometry. Use appropriate gating strategies to exclude doublets and debris.

-

Conclusion: An Underexplored yet Powerful Tool

Auramine O presents a compelling alternative to more conventional viability dyes, offering good photostability and cost-effectiveness. Its mechanism of action, rooted in the principles of membrane exclusion and environment-sensitive fluorescence, provides a reliable means to differentiate between live and dead cells. While its historical use in microbiology is well-established, this guide illuminates its potential for broader applications in cell viability studies within research and drug development. By understanding its principles and following optimized protocols, researchers can effectively integrate Auramine O into their experimental workflows, gaining valuable insights into cellular health and response to various stimuli.

References

-

Reflecta Laboratory Supplies. (2025, November 4). Auramine O: A Fluorescent Dye for Microscopy, Research, and Industrial Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Auramine O. Retrieved from [Link]

-

Alpha-Tec Systems. (n.d.). Rapid Auramine O Fluorescent Stain Set. Retrieved from [Link]

-

Microbe Notes. (2022, June 10). Auramine- Rhodamine Staining. Retrieved from [Link]

-

Medical Chemical Corporation. (n.d.). AURAMINE O STAIN. Retrieved from [Link]

-

Biognost. (n.d.). TB-STAIN AURAMINE O KIT. Retrieved from [Link]

-

WebPath. (n.d.). Auramine-Rhodamine Fluorescence - Acid Fast Bacteria. Retrieved from [Link]

- Sharma, M., Broor, S., Maheshwari, M., Sharma, M., & Sudan, D. S. (2023). Auramine-O Staining vs Ziehl Neelsen Staining: Advantages and Disadvantages. The Indian Journal of Chest Diseases and Allied Sciences, 65(2), 79-82.

- Atiya, N., Ong, L. T., Loh, T. C., Wong, C. K., & Abdullah, A. (2023). Diagnostic utility of auramine O smear microscopy for detecting non-tuberculous mycobacteria versus Mycobacterium tuberculosis complex in adult clinical samples: a 5-year retrospective study (2018–2022). BMC Infectious Diseases, 23(1), 1-8.

- Ifeanyichukwu, M. O., et al. (2017). A Comparative Study of Auramine O Staining Using LED Fluorescent Microscopy with Ziehl –Neelsen Staining in the Examination of Sputum For Acid Fast Bacilli. International Journal of Medical Science and Clinical Invention, 4(11), 3463-3468.

- Gitlin, I., Carmi, A., & Erez, U. (2012). Auramine-O as a fluorescence marker for the detection of amyloid fibrils. Journal of Physical Chemistry B, 116(45), 13549-13554.

- Sugiyama, Y., Suzuki, Y., Sawada, Y., Kawasaki, S., Beppu, T., Iga, T., & Hanano, M. (1985). Auramine O as a fluorescent probe for the binding of basic drugs to human alpha 1-acid glycoprotein (alpha 1-AG). The development of a simple fluorometric method for the determination of alpha 1-AG in human serum. Biochemical pharmacology, 34(6), 821–829.

- Yan, J., Huang, X., Liu, S., Yang, J., Yuan, Y., Duan, R., Zhang, H., & Hu, X. (2016). A Simple and Sensitive Method for Auramine O Detection Based on the Binding Interaction with Bovin Serum Albumin. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 32(8), 819–824.

- Han, S., Wu, Y., Liu, Y., & Chen, X. (2016). Determination of auramine O based on a carbon dot-enhanced chemiluminescence method. Analytical Methods, 8(43), 8072-8078.

- Kiet, L. T., Vinh, H. N., Duy, N. T., Dat, H. T., & Hoa, L. T. (2016). STRUCTURAL IDENTIFICATION AND QUANTITATION OF AURAMINE O IN FOODS. Case Reports, 1-5.

- Chen, Y., et al. (2020). Auramine O in foods and spices determined by an UPLC-MS/MS method. Food Additives & Contaminants: Part A, 37(5), 754-762.

- Koç, A. N., & Tamer, U. (2021). Label free detection of auramine O by G-quadruplex-based fluorescent turn-on strategy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 260, 119939.

-

protocols.io. (2024, September 18). 3D fluorescence staining and imaging of low amount of organoids. Retrieved from [Link]

-

NCBI Bookshelf. (2015, December 7). Interference with Fluorescence and Absorbance. Retrieved from [Link]

-

DigitalCommons@UMaine. (2020, February 4). Validation of a Fluorescence-Based Bacteria Enumeration and Viability Determination Method Using Image Cytometry. Retrieved from [Link]

-

PubMed Central. (n.d.). Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment. Retrieved from [Link]

-

PubMed Central. (n.d.). Editorial: Emerging technologies for viability enumeration of live microorganisms. Retrieved from [Link]

-

PubMed. (n.d.). Viability assessment of Bifidobacterium longum ATCC 15707 on non-dairy foods using quantitative fluorescence microscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid assessment of bacterial viability and vitality by rhodamine 123 and flow cytometry. Retrieved from [Link]

-

SciSpace. (2020, June 6). Ziehl Neelsen and Auramine Rhodamine staining: A comparative evaluation from North India. Retrieved from [Link]

-

YouTube. (2024, October 23). A Quick Organoid Viability Measurement by Using Cyto3D® Live-Dead Assay Kit -Dr. Kalhara Menikdiwela. Retrieved from [Link]

-

PubMed Central. (n.d.). High Throughput Viability Assay for Microbiology. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Auramine O in animal feedstuffs using ultra performance liquid chromatography tandem mass spectrometry. Retrieved from [Link]

-

PubMed Central. (n.d.). Comparing automated cell imaging with conventional methods of measuring cell proliferation and viability. Retrieved from [Link]

-

Fondazione Centro San Raffaele WHO Collaborating Centre. (2013, January 7). AURAMINE STAINING. Retrieved from [Link]

-

SciTechnol. (n.d.). Auramine O Stain ; Staining Technique in Microbiology, Application, Procedure, Principle. Retrieved from [Link]

-

Southern Group. (n.d.). AURAMINE O STAIN KIT. Retrieved from [Link]

Sources

- 1. Auramine O | Blog | Reflecta Laboratory Supplies [labequipsupply.co.za]

- 2. Auramine O as a fluorescent probe for the binding of basic drugs to human alpha 1-acid glycoprotein (alpha 1-AG). The development of a simple fluorometric method for the determination of alpha 1-AG in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. alphatecsystems.com [alphatecsystems.com]

Methodological & Application

Application Note: High-Sensitivity Detection of Mycobacteria via Auramine-Rhodamine Fluorochrome Staining

[1][2]

Abstract & Scope

This application note details the protocol for Auramine-Rhodamine (AR) staining, a fluorochrome-based technique for the detection of Acid-Fast Bacilli (AFB).[1][2][3] Unlike the conventional Ziehl-Neelsen (ZN) carbol fuchsin method, AR staining utilizes fluorescence microscopy to achieve significantly higher sensitivity (approx. 10-15% increase) and rapid screening capabilities. This guide is designed for researchers and drug developers requiring high-throughput, reliable detection of Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) in clinical specimens or culture isolates.

Scientific Principle: The Mechanistic Basis

The efficacy of the Auramine-Rhodamine stain relies on the unique chemical composition of the mycobacterial cell wall and the physics of fluorescence.

Chemical Interaction

Mycobacteria possess a cell wall rich in mycolic acids (long-chain

-

Lipophilic Binding: The fluorochromes Auramine O and Rhodamine B are lipophilic cationic dyes. They penetrate the waxy mycolic acid layer and form a stable complex.

-

Acid-Fastness: Once bound, this complex is resistant to destaining by acid-alcohol solutions (unlike non-acid-fast bacteria which lack the mycolic acid barrier).[2][5][6]

-

Quenching: Potassium Permanganate (

) is used as a counterstain.[4][1][2][5] It does not stain the bacteria but oxidizes and "quenches" the fluorescence of background debris and non-acid-fast organisms, creating a high signal-to-noise ratio (black background).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Optical Mechanism

The fluorochromes absorb light in the blue/UV spectrum and emit in the yellow/orange spectrum.

Figure 1: Optical pathway for Auramine-Rhodamine fluorescence. The excitation filter selects blue light, which excites the fluorophores bound to the bacilli. The barrier filter blocks the blue light, allowing only the emitted yellow/orange fluorescence to pass.

Reagents & Preparation

Safety Warning: Auramine O and Rhodamine B are potential carcinogens.[3] Handle with gloves and in a fume hood.[3] Phenol is corrosive.

| Reagent | Composition/Concentration | Function |

| Primary Stain | Auramine O (1.5 g/L), Rhodamine B (0.75 g/L), Glycerol, Phenol (crystallized) | Binds mycolic acids. Phenol acts as a mordant to facilitate penetration. |

| Decolorizer | 0.5% Hydrochloric Acid in 70% Ethanol | Removes stain from non-acid-fast cells. |

| Counterstain | 0.5% Potassium Permanganate ( | Quenches background fluorescence (makes debris black). |

| Rinse Water | Distilled/Deionized Water | CRITICAL: Chlorine in tap water interferes with fluorescence.[4] |

Step-by-Step Protocol

Workflow Overview

Figure 2: The sequential workflow for Auramine-Rhodamine staining.[3][5] Timing at the Decolorization and Counterstaining steps is critical for specificity.

Detailed Methodology

Step 1: Smear Preparation[4][1][2][3][5][7]

-

Prepare a thin, uniform smear of the specimen (sputum, bronchial wash, or culture) on a clean glass slide.

-

Scientist's Note: Thickness matters. If the smear is too thick, the matrix may trap the dye, preventing proper decolorization and leading to artifacts. You should be able to read newsprint through the dried smear.[2]

Step 2: Fixation[3][6][8]

-

Heat Fixation: Place slide on a slide warmer at 65–75°C for 2 hours or pass through a flame 3-4 times.

-

Methanol Fixation (Preferred for Morphology): Cover smear with absolute methanol for 1 minute.

-

Scientist's Note: While heat is common in clinical labs, methanol fixation preserves the morphology of the bacilli better and prevents the generation of aerosols.

Step 3: Primary Staining

-

Incubate for 15 minutes at room temperature.

-

Scientist's Note: Do not heat the stain (unlike ZN). The high affinity of the fluorochromes renders heat unnecessary.[4] Ensure the stain does not dry out; add more if needed.

Step 4: Rinse[4][2][3][5][6][7]

-

Rinse gently with distilled water.

-

Scientist's Note: Avoid tap water. Chlorine is a fluorescence quencher and can reduce the signal intensity of the bacteria.

Step 5: Decolorization (Differentiation)

-

Flood with 0.5% Acid-Alcohol for 2–3 minutes .

-

Scientist's Note: This is the specificity step. The mycolic acid-dye complex is stable, but non-AFB organisms will release the dye. Under-decolorization leads to a glowing background; over-decolorization is rare in intact mycobacteria but possible in drug-treated (cell-wall compromised) strains.

Step 6: Counterstaining (Quenching)

-

Flood with 0.5% Potassium Permanganate (

) . -

Incubate for 2–4 minutes . Do not exceed 4 minutes.

-

Scientist's Note:

is an aggressive oxidizer. If left too long, it will eventually oxidize the dye within the mycobacteria, quenching the signal you want to see. Timing is paramount here.

Data Interpretation & Quality Control

Microscopy Settings

-

Objective: Screen at 20x or 40x (Dry). Confirm at 100x (Oil) if necessary, though rarely needed for screening.

-

Filters: Blue excitation (FITC/Auramine set).

-

Appearance: Acid-fast bacilli appear as glowing yellow/orange rods against a dark (black) background.

Quality Control (Self-Validating System)

Run these controls with every batch to validate the reagents and protocol.

| Control Type | Organism | Expected Result |

| Positive Control | M. tuberculosis (H37Rv) or M. kansasii | Bright yellow-orange fluorescence. |

| Negative Control | E. coli or Staphylococcus aureus | No fluorescence (Ghost cells may be visible but dark). |

Comparative Analysis: Auramine vs. Ziehl-Neelsen[1][9]

| Feature | Auramine-Rhodamine (Fluorochrome) | Ziehl-Neelsen (Carbol Fuchsin) |

| Sensitivity | High (>80%) - Detects lower bacterial loads. | Moderate (~60-70%) |

| Screening Speed | Fast - Can screen at lower magnification (20x/40x). | Slow - Must use 100x oil immersion. |

| Specificity | Moderate - Artifacts can fluoresce.[4][3][6][7] | High - Fewer artifacts.[4][5] |

| Equipment | Fluorescence Microscope (Mercury/LED). | Standard Light Microscope. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Weak/No Fluorescence | 1. Old reagents (fluorochromes degrade).2. Over-counterstaining ( | 1. Prepare fresh stain.2. Reduce |

| High Background | 1. Smear too thick.2. Under-decolorization.3. Inadequate counterstaining. | 1. Prepare thinner smears.2.[4] Extend acid-alcohol step slightly.3. Ensure fresh |

| Artifacts Fluorescing | Presence of food particles or inorganic debris (common in sputum). | Confirm morphology at higher magnification. True AFB are rod-shaped; artifacts are irregular. |

References

-

Centers for Disease Control and Prevention (CDC). "Acid-Fast Direct Smear Microscopy - Fluorochrome Staining." Clinical Microbiology Procedures Handbook. Available at: [Link]

-

World Health Organization (WHO). "Global Laboratory Initiative - Mycobacteriology Laboratory Manual." WHO Guidelines. Available at: [Link]

-

National Institutes of Health (NIH) / PubMed. "Comparison of Ziehl Neelsen & Auramine O staining methods." Indian J Med Res. Available at: [Link]

Sources

- 1. biognost.com [biognost.com]

- 2. microbeonline.com [microbeonline.com]

- 3. webpath.med.utah.edu [webpath.med.utah.edu]

- 4. microbenotes.com [microbenotes.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. dalynn.com [dalynn.com]

- 7. laboratoryinfo.com [laboratoryinfo.com]

- 8. scispace.com [scispace.com]

Application Notes and Protocols: A-Z Guide to Preparing Auramine O Staining Solutions from Powder

Abstract

Auramine O is a fluorescent dye integral to the rapid and sensitive detection of acid-fast bacilli (AFB), primarily Mycobacterium tuberculosis.[1] Its application in clinical microbiology offers a significant advantage over traditional methods like the Ziehl-Neelsen stain due to higher screening speed and sensitivity.[1] This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the preparation of Auramine O staining solutions from its powdered form. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for common formulations, emphasize critical safety procedures, and establish a framework for robust quality control to ensure reliable and reproducible results.

Scientific Principles and Component Rationale

Understanding the function of each chemical component is paramount to preparing a stable and effective Auramine O staining solution. The staining mechanism hinges on the unique composition of the mycobacterial cell wall, which is rich in mycolic acid, a waxy substance.[2][3][4][5][6][7]

-

Auramine O: This primary fluorescent dye intercalates with the mycolic acid in the cell wall of acid-fast organisms.[2][3][8] Once bound, it is resistant to decolorization by strong acids and alcohols.[2][5][7] When excited by UV light, the bound dye fluoresces, making the bacilli appear as bright yellow or yellow-green rods against a dark background.[2][3][6]

-

Phenol: Phenol is a critical component that acts as a chemical mordant. Historically, heat was used in the Ziehl-Neelsen method to facilitate dye penetration through the waxy cell wall.[9][10] In "cold" staining methods like this, phenol serves a similar purpose, increasing the permeability of the lipid-rich cell wall to Auramine O, thus enhancing stain uptake without the need for heat.[9]

-

Glycerol/Isopropanol: These components are often included in formulations to serve two purposes. They act as solvents for the dye and phenol, and their viscosity helps to prevent the rapid drying of the staining solution on the specimen slide, ensuring even and consistent staining.[11]

-

Acid-Alcohol (Decolorizer): This solution, typically a mixture of hydrochloric acid and ethanol or isopropanol, is a crucial differentiation step.[2] Its purpose is to remove the primary Auramine O stain from any non-acid-fast organisms, host cells, and background debris. The mycolic acid in AFB cell walls provides resistance to this decolorization.[2][3]

-

Potassium Permanganate (Counterstain/Quenching Agent): This reagent acts as a counterstain and, more importantly, a quenching agent.[3][8] It helps to eliminate non-specific background fluorescence from cellular debris, providing a dark, high-contrast background that makes the fluorescing bacilli easier to visualize.[3][11]

The following diagram illustrates the fundamental workflow for preparing and validating an Auramine O staining solution.

Caption: Workflow for Auramine O Solution Preparation and QC.

Safety First: Handling Hazardous Materials

Auramine O and its constituent reagents are hazardous. Strict adherence to safety protocols is non-negotiable.

-

Auramine O Powder: This is a suspected carcinogen and is toxic upon contact with skin or if swallowed.[1] All handling of the powder must be performed within a certified chemical fume hood to prevent inhalation of fine particles.[1]

-

Phenol: Phenol is highly toxic and corrosive. It can be readily absorbed through the skin, causing severe burns and systemic toxicity.[12]

-

Personal Protective Equipment (PPE): At a minimum, a lab coat, nitrile gloves, and chemical splash goggles must be worn at all times.[13][14] When handling the powder, a respirator may be required based on your institution's safety assessment.[14]

-

Waste Disposal: All contaminated materials and expired solutions must be disposed of as hazardous chemical waste according to institutional and local regulations.

Emergency First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[15] Remove contaminated clothing.

-

Eye Contact: Flush eyes for at least 15 minutes with an eyewash station, holding the eyelids open.[14]

-

Ingestion/Inhalation: Move to fresh air immediately. Seek urgent medical attention for any exposure.[1]

Reagents, Equipment, and Formulations

Required Equipment

-

Analytical balance

-

Chemical fume hood

-

Glass beakers and graduated cylinders

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., vacuum filtration with a 0.45 µm filter)

-

Amber glass storage bottles (to protect from light)

-

Standard Personal Protective Equipment (PPE)

Reagent Formulations

Below are two common formulations for the necessary solutions. It is critical to use reagent-grade chemicals and distilled or deionized water for all preparations.

| Solution | Reagent | Concentration / Amount (for 1 L) | Source / Notes |

| Auramine O Stain (0.1%) | Auramine O Powder | 1.0 g | [1][2] |

| Phenol (liquefied or crystals) | 30 mL or 30 g | [2] | |

| Glycerol | 75 mL | [12] | |

| Distilled Water | 895 mL | [1] | |

| Acid-Alcohol Decolorizer (0.5%) | Hydrochloric Acid (conc.) | 5.0 mL | [12] |

| Ethanol (70% or 95%) | 995.0 mL | [12] | |

| Potassium Permanganate Counterstain (0.5%) | Potassium Permanganate | 5.0 g | [11] |

| Distilled Water | 1.0 L | [11] |

Step-by-Step Preparation Protocols

Protocol 4.1: Preparation of 0.1% Auramine O Staining Solution

-

Work Environment: Perform all steps inside a chemical fume hood.

-

Phenol Preparation: Gently warm 30 mL of phenol in a water bath until it liquefies. Caution: Phenol is corrosive.

-

Initial Dissolution: In a 1L glass beaker, combine the 75 mL of glycerol and the 30 mL of liquefied phenol. Place on a magnetic stirrer.

-

Adding Auramine O: Carefully weigh 1.0 g of Auramine O powder and slowly add it to the phenol-glycerol mixture while it is stirring.[1] Continue stirring until the powder is completely dissolved, which should result in a clear, deep yellow solution.[1]

-

Final Volume: Slowly add 895 mL of distilled water to the beaker while stirring. Continue to mix for at least 15-20 minutes to ensure a homogenous solution.

-

Filtration and Storage: Filter the final solution through a 0.45 µm filter to remove any undissolved particles.[1][5] Store the solution in a clearly labeled, dated amber glass bottle at room temperature, protected from light.[2] The solution is typically stable for one year.[12]

Protocol 4.2: Preparation of 0.5% Acid-Alcohol Decolorizer

-

Safety First: Always add acid to alcohol, never the other way around. This process is exothermic.

-

Mixing: In a 1L glass beaker or bottle, start with 995.0 mL of 70% ethanol.

-

Acid Addition: Slowly and carefully, while stirring, add 5.0 mL of concentrated hydrochloric acid to the ethanol.

-

Storage: Mix well and store in a clearly labeled bottle suitable for corrosive reagents. This solution is stable for at least one year at room temperature.[12]

Protocol 4.3: Preparation of 0.5% Potassium Permanganate Counterstain

-

Dissolution: In a 1L glass beaker, add 5.0 g of potassium permanganate to 1.0 L of distilled water.

-

Mixing: Stir with a magnetic stirrer until fully dissolved.

-

Storage: Store in a labeled amber bottle at room temperature to protect it from light, as it is light-sensitive.[16] This solution should be made fresh regularly, as it can degrade over time.

Quality Control and Validation: A Self-Validating System

A freshly prepared batch of Auramine O stain must be validated before clinical or research use.[5] This is achieved by staining known positive and negative control slides with every new batch and on each day of use.[2][3][11]

-

Positive Control: A smear of a known acid-fast organism, such as Mycobacterium tuberculosis ATCC 25177.[2]

-

Negative Control: A smear of a non-acid-fast organism, such as Escherichia coli ATCC 25922.[2]

Expected Results for a Valid Stain:

-

Positive Control: Organisms should fluoresce as bright yellowish-green rods.[2]

-

Negative Control: Organisms should show no fluorescence.[2]

-

Background: The background should be dark and free of distracting fluorescence.

If control slides do not produce the expected results, the staining solution should be discarded, and potential issues (e.g., reagent quality, preparation error, storage conditions) must be investigated.[11]

The following diagram illustrates the molecular basis of Auramine O staining.

Caption: Mechanism of Auramine O binding to Mycolic Acid.

References

-

Scientific Device Laboratory. (n.d.). AURAMINE O STAIN KIT. Retrieved from [Link]

-

Medical Notes. (2022, March 20). Auramine Staining: Introduction, Principle, Procedure, Result Inter. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Auramine O. Retrieved from [Link]

-

New Jersey Department of Health. (2004, February). HAZARD SUMMARY. Retrieved from [Link]

-

Ruhango Provincial Hospital. (2023, January). STANDARD OPERATING PROCEDURE. Retrieved from [Link]

-

Medical Chemical Corporation. (n.d.). AURAMINE O STAIN. Retrieved from [Link]

-

Mokobi, F. (2022, June 10). Auramine- Rhodamine Staining. Microbe Notes. Retrieved from [Link]

-

Fondazione Centro San Raffaele WHO Collaborating Centre. (2013, January 7). AURAMINE STAINING. Retrieved from [Link]

-

Alpha-Tec Systems. (n.d.). Rapid Auramine O Fluorescent Stain Set. Retrieved from [Link]

-

Microbe Online. (2015, April 3). Auramine-Rhodamine Fluorochrome Staining. Retrieved from [Link]

-

University of Utah Health. (n.d.). Auramine-Rhodamine Fluorescence - Acid Fast Bacteria. WebPath. Retrieved from [Link]

-

Wikipedia. (n.d.). Auramine phenol stain. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Modified Acid-Fast Staining Procedure. DPDx - Diagnostic Procedures - Stool Specimens. Retrieved from [Link]

-

Hussey, M. A., & Zayaitz, A. (2008, September 8). Acid-Fast Stain Protocols. American Society for Microbiology. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Acid-Fast Direct Smear Microscopy. CDC Stacks. Retrieved from [Link]

-

Pro-Lab Diagnostics. (n.d.). Acid-Fast Stains for Mycobacteria (Auramine Phenol). Retrieved from [Link]

-

Leica Biosystems. (n.d.). Acid Fast Bacteria and Acid Fast Staining. Retrieved from [Link]

-

Akram, F., & Jamal, A. (2023, August 7). Acid Fast Bacteria. StatPearls - NCBI Bookshelf. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dalynn.com [dalynn.com]

- 3. med-chem.com [med-chem.com]

- 4. microbenotes.com [microbenotes.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. alphatecsystems.com [alphatecsystems.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. medicallabnotes.com [medicallabnotes.com]

- 9. asm.org [asm.org]

- 10. Acid Fast Bacteria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]

- 12. webpath.med.utah.edu [webpath.med.utah.edu]

- 13. nj.gov [nj.gov]

- 14. westliberty.edu [westliberty.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]